molecular formula C6H12O B1205818 cis-4-Hexen-1-ol CAS No. 928-91-6

cis-4-Hexen-1-ol

Cat. No. B1205818
CAS RN: 928-91-6
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like cis-3-Hexen-1-ol involves selective hydrogenation of hexadienic ether obtained through esterification, demonstrating a feasible route for synthesizing similar alcohols (Shi Li-xin, 2001). Another method includes lipase-catalyzed transesterification, emphasizing the role of reaction parameters and enzyme selection in achieving high molar conversion rates (Wen-Dee Chiang et al., 2003).

Molecular Structure Analysis

Structural studies on related compounds have utilized various spectroscopic techniques including IR, MS, and NMR to determine configurations and support structural elucidation, highlighting the importance of comprehensive analytical approaches (J. Hui-ming, 2009).

Chemical Reactions and Properties

Research on cis-3-Hexen-1-ol and its derivatives demonstrates their significance in flavor chemistry and their interactions with other aroma components, showing the profound effect these compounds have on overall aroma profiles (Cong-ning Nie et al., 2020).

Physical Properties Analysis

The physical properties of cis-3-Hexen-1-ol and related compounds, such as density, viscosity, and refractive index, have been studied to understand their interactions in mixtures. These studies provide insights into the role of molecular structure on the properties of chemical mixtures (M. Zarić et al., 2020).

Chemical Properties Analysis

The oxidation and chloroperoxidase-catalyzed oxidation of hexen-1-ols have been explored, revealing the selectivity and potential pathways for synthesizing aldehydes and epoxides. These studies shed light on the chemical behavior and potential applications of these compounds (Jutta Lindborg et al., 2009).

Scientific Research Applications

  • Dehydrogenation in Membrane Reactors :

    • Sato et al. (2007) explored the dehydrogenation of cis-3-hexen-1-ol using a hydrogen permeable palladium membrane reactor. This study emphasized the potential of using cis-3-hexen-1-ol in advanced chemical synthesis processes, showcasing its transformation into various compounds like cis-3-hexenal, hexanal, and 1-hexanol (Sato, Yokoyama, Miki, & Itoh, 2007).
  • Chemical Characterization in Atmospheric Studies :

    • Barbosa et al. (2017) investigated the formation of organosulfates from the oxidation and ozonolysis of cis-3-hexen-1-ol. This study provides insights into the atmospheric chemistry and potential environmental impacts of this compound, highlighting its role in secondary organic aerosol formation (Barbosa et al., 2017).
  • Food Industry Applications :

    • Chiang, Chang, & Shieh (2003) focused on the biosynthesis of cis-3-hexen-1-yl acetate, a flavor compound with natural green notes used in the food industry. Their study explored the enzymatic transesterification process, enhancing our understanding of flavor compound production (Chiang, Chang, & Shieh, 2003).
  • Influence on Green Tea Aroma :

    • Nie et al. (2020) characterized the role of cis-3-hexen-1-ol in contributing to the green aroma of green tea. This research is significant for understanding flavor profiles and enhancing food quality (Nie et al., 2020).
  • Genetic Variation in Odor Perception :

    • McRae et al. (2012) discovered a genetic basis for the ability to detect cis-3-hexen-1-ol, a flavor compound. This research has implications for understanding human sensory perception and food preferences (McRae et al., 2012).
  • Catalytic Synthesis Research :

    • Shi Li-xin (2001) developed a method for synthesizing cis-3-hexen-1-ol through selective hydrogenation, providing a feasible route for its production (Shi Li-xin, 2001).
  • Investigation in Odour Perception Genetics :

    • Jaeger et al. (2010) conducted a genome-wide association study to explore the genetic basis of cis-3-hexen-1-ol odour perception. This contributes to the broader understanding of human genetics and sensory perception (Jaeger et al., 2010).
  • Oxidation Studies :

    • Lindborg, Tanskanen, & Kanerva (2009) studied the chemoselectivity of chloroperoxidase in the oxidation of hexen-1-ols, including cis-3-hexen-1-ol. This research contributes to understanding enzymatic processes in organic chemistry (Lindborg, Tanskanen, & Kanerva, 2009).
  • Toxicity Studies :

  • Catalytic Performance in Synthesis :

    • Xiaoshuan et al. (2013) researched the catalytic synthesis of cis-3-hexen-1-yl acetate, a key flavor compound, offering insights into more efficient and sustainable production methods (Xiaoshuan et al., 2013).

Safety And Hazards

Cis-4-Hexen-1-ol is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(Z)-hex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883609
Record name 4-Hexen-1-ol, (4Z)-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

159.00 to 160.00 °C. @ 760.00 mm Hg
Record name (E)-4-Hexen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031502
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Product Name

cis-4-Hexen-1-ol

CAS RN

928-91-6, 6126-50-7, 928-92-7
Record name cis-4-Hexen-1-ol
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Record name 4-Hexen-1-ol, (4Z)-
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Record name 4-HEXEN-1-OL
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Record name 4-Hexen-1-ol, (4Z)-
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Record name 4-Hexen-1-ol, (4Z)-
Source EPA DSSTox
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Record name (Z)-hex-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989
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Record name 4-HEXEN-1-OL, (4Z)-
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Record name (E)-4-Hexen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
J Lindborg, A Tanskanen… - Biocatalysis and …, 2009 - Taylor & Francis
… Progression curves for the CPO-catalyzed oxidation of cis-4-hexen-1-ol (5) in 2 mL … Progression curves for the CPO-catalyzed oxidation of cis-4-hexen-1-ol (5) in 2 mL cyclohexane–…
Number of citations: 9 www.tandfonline.com
AHS Abou Zeid - Food chemistry, 2002 - Elsevier
… cis-3-Hexen-1-ol, cis-4-hexen-1-ol, terpinolene, sabinene and phytol were the major compounds in the control leaves, while those of the treated leaves were cis-4-hexen-1-ol, cis-3-…
Number of citations: 56 www.sciencedirect.com
S Sangkasanya - 2014 - kb.psu.ac.th
… The green alcohols were cis-3-hexen-1-ol, cis-4-hexen-1-ol and nhexanol. The green aldehydes were trans-2-hexenal and benzaldehyde. Similar to the profile of DSE, fruity and sweet-…
Number of citations: 2 kb.psu.ac.th
A Bhaumik, T Tatsumi - Journal of Catalysis, 1999 - Elsevier
… Cis-4-hexen-1-ol. One possible explanation for the 5exo product formation from 4-penten-1-… of cyclization as observed for cis-4-hexen-1-ol. Between the two possibilities of the …
Number of citations: 55 www.sciencedirect.com
M Laska - Chemical senses, 2005 - academic.oup.com
… a given odorant (Figure 4, upper part) differed significantly between stimuli (Friedman, P < 0.001), and subsequent pairwise tests showed odors 1 (1-hexanol), 4 (cis-4-hexen-1-ol), and …
Number of citations: 14 academic.oup.com
G Sanz, T Thomas-Danguin, EH Hamdani… - Chemical …, 2008 - academic.oup.com
… , and 5-hydroxy-4-octanone and cis-4-hexen-1-ol, predicted as weak agonists, in fact did not … -1-ol, 5-hydroxy-4-octanone, cis-4-hexen-1-ol, and n-butanal. Regression parameters (…
Number of citations: 72 academic.oup.com
Y Kera, A Inagaki, Y Mochizuki, H Kominami… - Journal of Molecular …, 2002 - Elsevier
Selective oxidation of 1-octen-3-ol to 1,2-epoxy-3-octanol and 1-octen-3-on with H 2 O 2 catalyzed by {C 5 H 5 N(CH 2 ) 15 CH 3 } 7 H 2 Ho(III)W 10 O 36 (cetyl-HoW10) in a CHCl 3 –H …
Number of citations: 8 www.sciencedirect.com
KM Yerramsetty, VK Rachakonda, BJ Neely… - International journal of …, 2010 - Elsevier
… In contrast, oleic acid, 4-octanone, octanal, cis-4-hexen-1-ol and 2,4,6-collidine were non-toxic (classified as A) as no significant change in the morphology of the skin samples exposed …
Number of citations: 42 www.sciencedirect.com
W Song, Y Wang, Z Yu, CIR Vera, J Qu… - ACS chemical …, 2010 - ACS Publications
The nonsymmetrical spatial distribution of newly synthesized proteins in animal cells plays a central role in many cellular processes. Here, we report that a simple alkene tag, …
Number of citations: 97 pubs.acs.org
H Hamamoto, Y Suzuki, H Takahashi… - Advanced Synthesis & …, 2008 - Wiley Online Library
A New Solid‐Phase Reaction System Utilizing a Temperature‐ Responsive Catalyst: Oxidative Cyclization with Hydrogen Peroxide - Hamamoto - 2008 - Advanced Synthesis & …
Number of citations: 2 onlinelibrary.wiley.com

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